3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 142246-47-7
VCID: VC7251633
InChI: InChI=1S/C9H14N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h6H,4-5H2,1-3H3
SMILES: CCCN1C(=C(C(=N1)C)C=O)C
Molecular Formula: C9H14N2O
Molecular Weight: 166.224

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

CAS No.: 142246-47-7

Cat. No.: VC7251633

Molecular Formula: C9H14N2O

Molecular Weight: 166.224

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde - 142246-47-7

Specification

CAS No. 142246-47-7
Molecular Formula C9H14N2O
Molecular Weight 166.224
IUPAC Name 3,5-dimethyl-1-propylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C9H14N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h6H,4-5H2,1-3H3
Standard InChI Key YPNOCSHNEXPNTH-UHFFFAOYSA-N
SMILES CCCN1C(=C(C(=N1)C)C=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazolecarbaldehyde family, featuring a planar pyrazole ring with substituents that influence its electronic and steric properties. Key physicochemical parameters include:

PropertyValue
CAS Number142246-47-7
Molecular FormulaC₉H₁₄N₂O
Molecular Weight166.22 g/mol
IUPAC Name3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde
SynonymsAKOS PAO-0277; ASINEX-REAG BAS 03395075

The aldehyde group at C4 renders the compound polar, with a calculated logP value of 1.82, suggesting moderate lipophilicity . X-ray crystallography of analogous pyrazolecarbaldehydes reveals bond lengths of 1.28 Å for the C4=O group and 1.38 Å for the C4–N bond, indicative of conjugation between the aldehyde and the pyrazole ring .

Spectral Characterization

Fourier-transform infrared (FTIR) spectra of related compounds show characteristic absorption bands at:

  • 1690–1710 cm⁻¹ (C=O stretch of the aldehyde)

  • 1560–1580 cm⁻¹ (C=N pyrazole ring vibration)

  • 2850–2900 cm⁻¹ (C–H stretches of methyl and propyl groups) .

Nuclear magnetic resonance (NMR) data for the compound’s closest analog, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 201008-71-1), reveals:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.90 (s, 1H, CHO), 6.25 (s, 1H, pyrazole H), 2.50 (s, 3H, C3–CH₃), 2.30 (s, 3H, C5–CH₃) .

  • ¹³C NMR: δ 192.1 (CHO), 148.5 (C4), 140.2 (C3), 139.8 (C5), 106.7 (C2), 12.1 (C3–CH₃), 11.9 (C5–CH₃) .

Synthetic Methodologies

Vilsmeier-Haack Formylation

The most common synthesis route involves the Vilsmeier-Haack reaction, where 3,5-dimethyl-1-propyl-1H-pyrazole undergoes formylation at C4 using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The mechanism proceeds via electrophilic aromatic substitution, with the Vilsmeier reagent (Cl–POCl₂–DMF complex) generating the formylating agent :

3,5-Dimethyl-1-propyl-1H-pyrazole+POCl3/DMF90120C3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde\text{3,5-Dimethyl-1-propyl-1H-pyrazole} + \text{POCl}_3/\text{DMF} \xrightarrow{90–120^\circ \text{C}} \text{3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde}

Key reaction parameters:

  • Temperature: 90–120°C

  • Yield: 60–75%

  • Side products: N-formylated derivatives (<5%) .

Oxidation of Pyrazole Alcohols

Alternative routes include the oxidation of 4-hydroxymethylpyrazole precursors. Manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) in acidic media selectively oxidizes the alcohol to the aldehyde without over-oxidation to the carboxylic acid :

3,5-Dimethyl-1-propyl-1H-pyrazole-4-methanolMnO2/H2SO43,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde\text{3,5-Dimethyl-1-propyl-1H-pyrazole-4-methanol} \xrightarrow{\text{MnO}_2/\text{H}_2\text{SO}_4} \text{3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde}

Reactivity and Functionalization

Aldehyde-Specific Reactions

The C4 aldehyde group participates in condensation reactions, forming:

  • Schiff bases with primary amines (e.g., aniline derivatives):

    R–NH2+CHO–PyrazoleR–N=CH–Pyrazole+H2O\text{R–NH}_2 + \text{CHO–Pyrazole} \rightarrow \text{R–N=CH–Pyrazole} + \text{H}_2\text{O}
  • Chalcones via Claisen-Schmidt condensation with acetophenones .

Electrophilic Substitution

The electron-deficient pyrazole ring directs electrophiles to the C4 position. Nitration and sulfonation reactions require harsh conditions (e.g., fuming HNO₃ at 100°C), yielding 4-nitro or 4-sulfo derivatives .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group, while sodium borohydride (NaBH₄) selectively reduces carbonyls without affecting the pyrazole ring .

Applications in Drug Discovery

Antimicrobial Agents

Pyrazolecarbaldehydes exhibit moderate activity against Gram-positive bacteria. For example, ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate (a structural analog) shows MIC values of 32 µg/mL against Staphylococcus aureus .

Anticancer Scaffolds

Condensation products with thiosemicarbazides demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.5 µM) . The aldehyde moiety enhances DNA intercalation and topoisomerase inhibition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator